1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine
Overview
Description
1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine is an organic compound with the molecular formula C15H25NO4. It is characterized by the presence of a phenyl group attached to a tetraoxatridecan chain, which terminates in an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine typically involves the reaction of phenylmethanol with tetraethylene glycol under specific conditions to form an intermediate, which is then reacted with ammonia or an amine source to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase efficiency. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The phenyl group can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed:
Oxidation: Formation of nitro derivatives or oxides.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of alkylated or acylated amine derivatives
Scientific Research Applications
1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2,5,8,11-Tetraoxatridecan-13-amine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol: Contains a hydroxyl group instead of an amine group, affecting its solubility and reactivity
Uniqueness: 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine is unique due to its combination of a phenyl group and a tetraoxatridecan chain with an amine terminus. This structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications .
Properties
IUPAC Name |
2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYODTXXMZZZHEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728287 | |
Record name | 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-76-5 | |
Record name | 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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